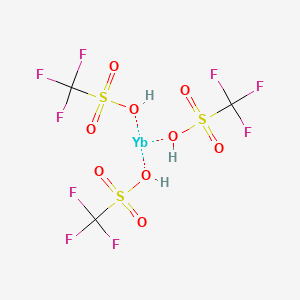

trifluoromethanesulfonic acid;ytterbium

Description

Significance of Lanthanide(III) Trifluoromethanesulfonates in Modern Synthetic Chemistry

Lanthanide(III) trifluoromethanesulfonates, or lanthanide triflates [Ln(OTf)₃], represent a class of exceptionally versatile and water-tolerant Lewis acid catalysts. wikipedia.orgresearchgate.net Unlike traditional Lewis acids such as aluminum chloride (AlCl₃), which readily decompose in the presence of water, lanthanide triflates are stable in aqueous media, allowing for a broader range of reaction conditions. wikipedia.orgcdnsciencepub.com This stability is a significant advantage, enabling reactions to be performed in water or other protic solvents, which aligns with the principles of green chemistry. researchgate.net

The triflate anion (CF₃SO₃⁻) is a very poor ligand due to its strong electron-withdrawing nature, which enhances the Lewis acidity of the associated lanthanide cation. researchgate.net This characteristic contributes to their high catalytic activity in numerous organic reactions. researchgate.net Lanthanide triflates are effective catalysts for a wide array of important carbon-carbon and carbon-nitrogen bond-forming reactions, including Friedel-Crafts acylations and alkylations, Diels-Alder reactions, aldol (B89426) condensations, and Michael additions. wikipedia.orgresearchgate.netnih.gov Typically, only small catalytic amounts are required, and the catalysts can often be recovered and reused without a significant loss of activity, adding to their economic and environmental appeal. cdnsciencepub.comresearchgate.net

Foundational Aspects of Ytterbium(III) Trifluoromethanesulfonate (B1224126) Catalysis

Among the family of lanthanide triflates, ytterbium(III) trifluoromethanesulfonate [Yb(OTf)₃] is particularly noteworthy for its high catalytic activity. researchgate.net It is recognized as a powerful Lewis acid catalyst that is effective for a vast spectrum of organic transformations. organic-chemistry.orgresearchgate.net The high oxophilicity of the Yb³⁺ ion, combined with its small ionic radius, allows it to efficiently coordinate with and activate carbonyl, imine, and other functional groups, facilitating nucleophilic attack. researchgate.netresearchgate.net

Yb(OTf)₃ has demonstrated remarkable efficacy in catalyzing reactions such as Mannich-type reactions, imino ene reactions, and the synthesis of various heterocyclic compounds. researchgate.netresearchgate.netorganic-chemistry.org Its utility is further highlighted by its performance under mild, often solvent-free conditions, and its compatibility with a wide range of functional groups. organic-chemistry.org The catalyst's stability and ease of handling make it a practical choice for both small-scale laboratory synthesis and potentially larger-scale industrial applications.

The Lewis acidity of lanthanide triflates is a key determinant of their catalytic efficiency and is directly related to the properties of the central lanthanide ion. cdnsciencepub.com Generally, as one moves across the lanthanide series from lanthanum (La) to lutetium (Lu), the ionic radius of the trivalent cation decreases due to the "lanthanide contraction." This decrease in size leads to a higher charge density on the cation, resulting in a stronger Lewis acid. cdnsciencepub.comchemrxiv.org

Consequently, lanthanides with smaller ionic radii, such as ytterbium (Yb³⁺), are expected to exhibit high Lewis acidity. researchgate.netcdnsciencepub.comchemrxiv.org This trend often correlates with higher catalytic activity in many Lewis acid-catalyzed reactions. chemrxiv.org For instance, in certain aldol reactions, Yb(OTf)₃ provided a 91% yield, whereas La(OTf)₃ only yielded 8%. chemrxiv.org

Recent studies have employed methods like fluorescent Lewis adduct (FLA) analysis to quantify the Lewis acidity of lanthanide triflates in solution. cdnsciencepub.com These measurements provide a more nuanced understanding than relying on ionic radii alone and can help rationalize the observed catalytic activities. While a general trend is observed, factors such as coordination numbers and the so-called "gadolinium break" can lead to discontinuities in the properties across the series. researchgate.net

| Lanthanide (Ln) | Ionic Radius (pm) for CN=8 | Lewis Acidity Units (LAU) |

|---|---|---|

| La | 116 | 26.67 |

| Ce | 114 | 27.18 |

| Gd | 105.3 | 27.46 |

| Y | 101.9 | 31.68 |

| Lu | 97.7 | 32.45 |

| Sc | 87 | 36.82 |

Data sourced from a study utilizing the Fluorescent Lewis Adduct (FLA) method. cdnsciencepub.com Note: Ytterbium was among the species that exhibited fluorescence quenching, which could inhibit precise measurement by this specific method, hence its exclusion from this particular dataset. cdnsciencepub.com However, tandem mass spectrometry analysis has clearly indicated the exceptionally strong Lewis acidity of ytterbium(III) complexes, even suggesting it is stronger than that of lutetium(III). researchgate.net

Historical Context and Evolution of Research Applications

The application of rare-earth metal triflates as catalysts in organic synthesis gained prominence in the early 1990s. cdnsciencepub.comchemrxiv.org Their introduction marked a significant advancement, offering a class of water-stable and reusable Lewis acids. chemrxiv.org Since their initial use, the scope of their applications has expanded dramatically.

Ytterbium(III) trifluoromethanesulfonate, in particular, has been at the forefront of this research evolution. Early studies demonstrated its effectiveness in fundamental reactions like aldol and Diels-Alder reactions. researchgate.net Over time, its application has extended to more complex and stereoselective transformations, including the synthesis of biologically active molecules and complex heterocyclic systems. researchgate.netsigmaaldrich.com Research has also explored its use in multi-component, one-pot reactions, which improve synthesis efficiency by reducing the number of steps and purification procedures. researchgate.net The continuous exploration of Yb(OTf)₃ in new catalytic systems, including its use in green media like water or ionic liquids, underscores its enduring importance and versatility in modern chemical research. researchgate.netresearchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H3F9O9S3Yb |

|---|---|

Molecular Weight |

623.3 g/mol |

IUPAC Name |

trifluoromethanesulfonic acid;ytterbium |

InChI |

InChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |

InChI Key |

HLRHYHUGSPVOED-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Yb] |

Origin of Product |

United States |

Synthetic Strategies and Catalyst Preparation

Methodologies for Ytterbium(III) Trifluoromethanesulfonate (B1224126) Synthesis

The most prevalent and straightforward method for the synthesis of ytterbium(III) trifluoromethanesulfonate involves the reaction of ytterbium(III) oxide (Yb₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H). This acid-base reaction yields the desired ytterbium triflate and water.

A typical laboratory-scale preparation begins with the addition of a stoichiometric amount of ytterbium(III) oxide to an aqueous solution of trifluoromethanesulfonic acid. The mixture is then heated, often to reflux, to ensure the complete reaction of the oxide. The resulting solution contains the hydrated form of ytterbium(III) trifluoromethanesulfonate.

An alternative, though less common, approach involves the direct reaction of ytterbium metal with trifluoromethanesulfonic acid. This method, however, is more vigorous and requires careful control of the reaction conditions due to the evolution of hydrogen gas. Another potential route is the use of ytterbium carbonate (Yb₂(CO₃)₃) as the starting material, which reacts with trifluoromethanesulfonic acid to produce the triflate salt, water, and carbon dioxide.

The choice of synthetic methodology often depends on the availability and cost of the starting materials, with the ytterbium oxide route being the most widely adopted due to its convenience and efficiency.

Techniques for Catalyst Purification and Handling

Following the synthesis, the resulting solution of ytterbium(III) trifluoromethanesulfonate is typically filtered to remove any unreacted starting material or insoluble impurities. The filtrate is then concentrated to obtain the hydrated salt.

To obtain the anhydrous form, the hydrated ytterbium(III) trifluoromethanesulfonate must undergo a rigorous drying process. This is usually achieved by heating the hydrated salt under high vacuum at elevated temperatures (e.g., 180-200 °C) for an extended period. This process removes the coordinated water molecules to yield the anhydrous catalyst.

Ytterbium(III) trifluoromethanesulfonate, particularly in its anhydrous form, is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, careful handling and storage are crucial to maintain its catalytic activity. It is recommended to store the compound in a desiccator or under an inert atmosphere, such as nitrogen or argon. When handling the catalyst for reactions requiring anhydrous conditions, it is essential to use dry glassware and solvents to prevent the introduction of water.

Influence of Hydration State on Catalytic Performance

The hydration state of ytterbium(III) trifluoromethanesulfonate plays a significant role in its catalytic performance. Both the hydrated and anhydrous forms of the catalyst are utilized in organic synthesis, and the choice between them often depends on the specific reaction conditions and the desired outcome.

The hydrated form of ytterbium(III) triflate is often referred to as a "water-tolerant" Lewis acid. This characteristic is particularly advantageous for reactions that can be performed in aqueous media or those that are not sensitive to the presence of small amounts of water. The ability to function effectively in the presence of water simplifies experimental procedures and aligns with the principles of green chemistry. The hydrated catalyst has been successfully employed in a variety of reactions, including aldol (B89426) condensations, Diels-Alder reactions, and Friedel-Crafts alkylations.

Conversely, for reactions that are highly sensitive to moisture, the anhydrous form of ytterbium(III) trifluoromethanesulfonate is the catalyst of choice. In such cases, the presence of water can lead to side reactions, reduced yields, or catalyst deactivation. The use of the anhydrous catalyst in meticulously dried solvents is critical for achieving high efficiency and selectivity in these transformations.

While many studies report the successful application of the hydrated form, direct comparative studies with quantitative data on the catalytic efficiency of hydrated versus anhydrous ytterbium(III) triflate are not extensively documented in the literature. However, the general consensus is that the Lewis acidity of the ytterbium center is modulated by the coordination of water molecules. In the anhydrous form, the ytterbium ion is more electrophilic and thus a stronger Lewis acid, which can lead to higher catalytic activity in certain reactions. In the hydrated form, the coordination of water molecules can temper the Lewis acidity, which may be beneficial in preventing undesired side reactions.

The following table summarizes the general characteristics and applications of the hydrated and anhydrous forms of ytterbium(III) trifluoromethanesulfonate:

| Feature | Hydrated Ytterbium(III) Trifluoromethanesulfonate | Anhydrous Ytterbium(III) Trifluoromethanesulfonate |

| Water Tolerance | High | Low (hygroscopic) |

| Lewis Acidity | Moderate | High |

| Handling | Relatively easy | Requires inert atmosphere and dry conditions |

| Typical Applications | Reactions in aqueous or protic solvents; reactions tolerant to moisture. | Reactions requiring strictly anhydrous conditions for high yield and selectivity. |

It is important for researchers to consider the specific requirements of their desired transformation when selecting the appropriate form of the ytterbium(III) trifluoromethanesulfonate catalyst.

Fundamental Principles of Ytterbium Iii Trifluoromethanesulfonate Catalysis

Mechanistic Models of Lewis Acid Activation

The catalytic efficacy of ytterbium(III) trifluoromethanesulfonate (B1224126) is rooted in its function as a potent Lewis acid. The ytterbium(III) ion (Yb³⁺) possesses a high charge density and a strong affinity for oxygen and other heteroatoms, enabling it to activate substrates by withdrawing electron density. This activation is crucial for facilitating a wide range of chemical reactions.

The primary step in catalysis by ytterbium(III) trifluoromethanesulfonate involves the coordination of the substrate, typically a molecule containing a Lewis basic site such as a carbonyl group, to the ytterbium cation. nih.gov This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. For instance, in reactions involving carbonyl compounds, the coordination of the carbonyl oxygen to the Yb³⁺ center polarizes the C=O bond, increasing the positive charge on the carbonyl carbon and thus activating it for subsequent reactions. nih.gov

Studies using mass spectrometry and ion spectroscopy have provided insights into the intermediates formed during these catalytic processes. nih.gov It has been shown that the charge state of the ytterbium complexes correlates with their reactivity, with triply charged complexes playing a key role in the catalytic cycle. nih.gov The degree of carbonyl activation is directly related to the electrostatic field of the Lewis acid; a larger electrostatic field leads to more activated intermediates and, consequently, faster reaction rates. nih.gov The higher electrophilicity of ytterbium compared to other lanthanides, such as dysprosium, results in greater substrate activation. nih.gov A smaller coordination number on the ytterbium center can also facilitate the coordination of additional substrate molecules, further enhancing reactivity. nih.gov

In reactions involving substrates with multiple coordination sites, chelation plays a pivotal role in controlling the stereochemical outcome and reactivity. By coordinating to more than one functional group within the substrate, ytterbium(III) trifluoromethanesulfonate can lock the substrate into a specific conformation, thereby directing the approach of the nucleophile. This chelation control is a key principle in achieving high levels of diastereoselectivity in various catalytic transformations. While the specific search results did not provide an explicit example of a chelation-controlled pathway for ytterbium(III) trifluoromethanesulfonate, the general principles of Lewis acid catalysis and the known coordination chemistry of lanthanide ions strongly suggest the importance of such pathways in reactions where substrates possess bidentate or polydentate chelating moieties.

Ligand-Accelerated Catalysis in Homogeneous and Heterogeneous Systems

The catalytic activity of ytterbium(III) trifluoromethanesulfonate can be further enhanced or modified through the addition of other ligands, a phenomenon known as ligand-accelerated catalysis. These ligands can be either achiral or chiral, leading to rate enhancement or the induction of enantioselectivity.

In homogeneous systems , the addition of a co-catalyst or ligand can dramatically improve reaction rates and yields. A notable example is the imino-ene reaction, where the addition of a catalytic amount of chlorotrimethylsilane (B32843) (TMSCl) to ytterbium(III) trifluoromethanesulfonate significantly increases the reaction yield and reduces the reaction time. organic-chemistry.org This synergistic effect highlights how a secondary Lewis acid can cooperate with the primary catalyst to achieve a more efficient transformation.

In the realm of heterogeneous catalysis , ytterbium(III) trifluoromethanesulfonate can be immobilized on solid supports, such as polymers, to facilitate catalyst recovery and reuse. researchgate.net For instance, ytterbium triflate has been immobilized on cross-linked poly(4-vinylpyridine/styrene) resins. researchgate.net The catalytic activity of these immobilized systems can be influenced by the properties of the polymer support, including the density of the ligand sites. researchgate.net Such heterogeneous catalysts offer the practical advantages of easy separation from the reaction mixture, which is highly desirable for industrial applications.

Elucidation of Reaction Mechanisms in Key Transformations

Understanding the detailed reaction mechanisms is fundamental to optimizing existing catalytic processes and designing new ones. The following section details the activation pathway for a specific transformation catalyzed by ytterbium(III) trifluoromethanesulfonate.

Ytterbium(III) trifluoromethanesulfonate has been identified as a highly efficient catalyst for the synthesis of N,N',N''-trisubstituted guanidines from the addition of amines to carbodiimides. organic-chemistry.orgnih.gov The proposed mechanism for this transformation involves a series of well-defined steps that highlight the role of the Lewis acid catalyst. organic-chemistry.orgacs.org

The catalytic cycle is initiated by the activation of the carbodiimide by ytterbium(III) trifluoromethanesulfonate. organic-chemistry.orgacs.org The Yb³⁺ ion coordinates to one of the nitrogen atoms of the carbodiimide, which increases the electrophilicity of the central carbon atom. This activated complex is then susceptible to nucleophilic attack.

The next step is the nucleophilic addition of an amine to the activated carbodiimide. organic-chemistry.orgacs.org The amine attacks the electron-deficient carbon atom of the carbodiimide, leading to the formation of a new carbon-nitrogen bond and a guanidinium (B1211019) intermediate that is coordinated to the ytterbium center.

Finally, an intramolecular proton transfer occurs, which leads to the release of the N,N',N''-trisubstituted guanidine (B92328) product and the regeneration of the ytterbium(III) trifluoromethanesulfonate catalyst. organic-chemistry.orgacs.org The catalyst is then free to enter another catalytic cycle. The strong Lewis acidity of ytterbium(III) trifluoromethanesulfonate is a key factor in its high catalytic activity for this transformation compared to other lanthanide triflates. organic-chemistry.orgacs.org

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Time (h) | Temperature (°C) |

| Yb(OTf)₃ | Aniline | N,N'-Diisopropylcarbodiimide | N-phenyl-N',N''-diisopropylguanidine | 97 | 1 | 25 |

Cycloaddition Reaction Mechanisms

Ytterbium(III) trifluoromethanesulfonate, Yb(OTf)₃, serves as a potent Lewis acid catalyst in various cycloaddition reactions, facilitating the formation of complex cyclic structures. Its catalytic activity stems from the coordination of the Yb³⁺ ion to a reactant, which lowers the energy of the transition state and influences the stereochemical and regiochemical outcome of the reaction.

One notable application is in the intramolecular [3+2] cycloaddition of biomass-derived 2-furylcarbinols with an azide (B81097). nih.gov The proposed mechanism for this reaction involves a furfuryl-cation-induced cascade. The Yb(OTf)₃ catalyst activates the furylcarbinol, leading to the formation of a furfuryl cation intermediate. This cation then undergoes an intramolecular [3+2] cycloaddition with the tethered azide group, followed by a furan (B31954) ring-opening to construct the fused 1,2,3-triazole-containing polycyclic architecture. nih.gov

Yb(OTf)₃ also catalyzes hetero-Diels-Alder reactions. For instance, it facilitates a pseudo four-component reaction involving 4-hydroxydithiocoumarin, ammonium (B1175870) acetate (B1210297) or primary amines, and aldehydes. This process leads to the regioselective synthesis of complex dihydrothiochromeno[3,2-e] acs.orgorganic-chemistry.orgthiazin-5(2H)-one derivatives through the formation of multiple C-C, C-N, and C-S bonds in a single step. rsc.org

Furthermore, Yb(OTf)₃ is employed in the nucleophilic ring-opening reactions of donor-acceptor cyclopropanes with indoles. researchgate.net In this mechanism, the Lewis acidic ytterbium triflate activates the cyclopropane (B1198618) ring, making it susceptible to nucleophilic attack by the indole (B1671886). This results in the formation of C2-alkylated indoles in good to excellent yields. researchgate.net Theoretical studies, including Density Functional Theory (DFT) calculations, have been used to investigate the effect of Yb(OTf)₃ on cycloaddition processes, confirming its role as a Lewis acid additive that promotes key steps in the catalytic cycle. researchgate.netmdpi.com

Imino Ene Reaction Mechanistic Insights

Ytterbium(III) trifluoromethanesulfonate is an effective catalyst for the imino ene reaction, a carbon-carbon bond-forming reaction between an imine and an alkene. Mechanistic studies reveal that the catalytic efficiency is significantly enhanced by the presence of an additive, typically chlorotrimethylsilane (TMSCl). organic-chemistry.orgsigmaaldrich.com

The proposed mechanism suggests that the Lewis acidic Yb(OTf)₃ coordinates to the nitrogen atom of the N-tosyl aldimine. This coordination increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by the alkene (the ene component). organic-chemistry.orgnih.gov The reaction between N-tosylbenzaldimine and α-methylstyrene, for example, proceeds smoothly in the presence of catalytic Yb(OTf)₃ and TMSCl to yield the corresponding homoallylic amine. nih.gov

The role of TMSCl is crucial; its addition can dramatically increase the reaction yield and reduce the reaction time from hours to minutes. organic-chemistry.org While TMSCl alone is not a catalyst, its combination with Yb(OTf)₃ is essential for high efficiency. organic-chemistry.org The catalytic activity of various lanthanide triflates in this reaction correlates with their oxophilicity, indicating that the Lewis acidity of the metal center plays a critical role in activating the imine substrate. organic-chemistry.org This combined catalytic system is also successful in three-component coupling reactions involving an aldehyde, tosylamide, and an alkene to directly form the homoallylic amine product. nih.gov

| Catalyst System | Reaction Time | Yield | Reference |

|---|---|---|---|

| Yb(OTf)₃ | 48 hours | 58% | organic-chemistry.org |

| Yb(OTf)₃ / TMSCl | 15 minutes | 90% | organic-chemistry.org |

Decarboxylative Etherification and Esterification Mechanistic Proposal

Ytterbium(III) trifluoromethanesulfonate catalyzes the decarboxylative etherification of alcohols and esterification of carboxylic acids using di-tert-butyl dicarbonate (B1257347) (Boc₂O) as a reagent. acs.orgpuchd.ac.in This method provides an efficient route for the formation of tert-butyl ethers and esters. nih.gov

The proposed reaction mechanism for etherification begins with the activation of Boc₂O by the Lewis acid catalyst, Yb(OTf)₃. acs.org

Chelate Complex Formation : The catalytic cycle is initiated by the reaction of Boc₂O with Yb(OTf)₃, forming a chelate complex. This coordination enhances the electrophilicity of the carbonyl carbons of Boc₂O.

Nucleophilic Addition : The alcohol substrate then performs a nucleophilic addition to one of the activated carbonyl functionalities of the complex, forming a key intermediate.

Decarboxylation and Product Formation : This intermediate can then undergo decarboxylation, releasing carbon dioxide and tert-butanol, to form a mixed anhydride (B1165640). Subsequent reaction steps lead to the formation of the desired tert-butyl ether and regeneration of the catalyst. researchgate.net

The reaction conditions, particularly temperature and time, are critical factors that influence the outcome, allowing for either protection (ether/ester formation) or deprotection. acs.orgresearchgate.net Careful optimization of these parameters is necessary to achieve high conversion rates, which can be up to 92% for alcohol to tert-butyl ether conversion within an hour. puchd.ac.in

| Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 10 | 60 | 1 | 70 | acs.org |

| 10 | 80 | 1 | 82 | acs.org |

| 5 | 80 | 1 | 92 (conversion) | acs.org |

Amination of Propargylic Alcohols Mechanisms

Ytterbium(III) trifluoromethanesulfonate catalyzes the amination of propargylic alcohols, a process that involves the substitution of the hydroxyl group with an amine nucleophile. The mechanism is analogous to other Lewis acid-catalyzed reactions of propargylic alcohols, such as propargylation of arenes. rsc.orgresearchgate.net

The core of the mechanism involves the activation of the propargylic alcohol by the highly oxophilic Yb³⁺ ion.

Activation of Alcohol : The Yb(OTf)₃ catalyst coordinates to the oxygen atom of the propargylic hydroxyl group.

Formation of Cationic Intermediate : This coordination facilitates the departure of the hydroxyl group as water, leading to the formation of a stabilized propargyl cation or a related highly electrophilic intermediate.

Nucleophilic Attack : An amine (R-NH₂) then acts as a nucleophile, attacking the electrophilic carbon of the propargyl intermediate.

Deprotonation and Product Formation : A final deprotonation step yields the corresponding propargylamine (B41283) product and regenerates the active catalyst for subsequent cycles.

This catalytic pathway has been demonstrated in the N-propargylation of nitro-anilines using Yb(OTf)₃. rsc.org The Lewis acidity of the ytterbium center is paramount for the initial activation of the alcohol, enabling the substitution reaction to proceed under mild conditions. rsc.orgresearchgate.net

Computational Chemistry and Advanced Spectroscopic Characterization of Catalytic Intermediates

Understanding the precise structure and electronic properties of catalytic intermediates is crucial for elucidating reaction mechanisms and designing more efficient catalysts. A combination of computational chemistry and advanced spectroscopic techniques has been applied to study Ytterbium(III) trifluoromethanesulfonate and its role in catalysis.

Density Functional Theory (DFT) calculations have been instrumental in exploring the mechanisms of Yb(OTf)₃-catalyzed reactions. nih.gov For instance, DFT studies on cycloaddition reactions have helped to clarify the role of Yb(OTf)₃ as a Lewis acid additive that promotes the reaction by stabilizing transition states. researchgate.netmdpi.com These computational models allow for the investigation of reaction pathways, energy barriers, and the structures of transient intermediates that are difficult to observe experimentally. mdpi.com

Applications in Organic Synthesis Methodologies

Carbon-Carbon Bond Forming Reactions

Ytterbium(III) trifluoromethanesulfonate (B1224126), also known as ytterbium triflate, has emerged as a highly effective and versatile Lewis acid catalyst in a multitude of organic transformations. Its high catalytic activity, stability, and ability to be used in both organic and aqueous media make it a valuable tool for synthetic chemists. This section will delve into its specific applications in key carbon-carbon bond-forming reactions.

Aldol (B89426) and Related Reactions

The aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds. Ytterbium triflate has demonstrated significant utility in promoting various forms of this reaction.

The Mukaiyama aldol addition, a Lewis acid-mediated reaction between a silyl (B83357) enol ether and a carbonyl compound, is a reliable method for carbon-carbon bond formation. Ytterbium triflate has been identified as a superior water-compatible Lewis acid for this transformation, significantly accelerating the reaction in aqueous media. researchgate.net This is a notable advancement, as traditional Lewis acids are often incompatible with water.

The use of ytterbium triflate allows the reaction to proceed efficiently with a wide variety of aldehydes, including water-soluble ones like acetaldehyde (B116499) and acrolein, as well as those with coordinating heteroatoms such as salicylaldehyde. researchgate.net The presence of water has been shown to have an intriguing and beneficial influence on these catalysts. researchgate.net Research has demonstrated that ytterbium triflate-catalyzed Mukaiyama aldol reactions of silyl enol ethers with aqueous formaldehyde (B43269) in a water-tetrahydrofuran (THF) mixture result in high yields of the corresponding aldol products. researchgate.net

Table 1: Ytterbium Triflate-Catalyzed Mukaiyama Aldol Reaction of Silyl Enol Ethers with Aqueous Formaldehyde

| Silyl Enol Ether | Aldehyde | Solvent System | Yield (%) |

|---|---|---|---|

| Silyl enol ether of acetophenone | Aqueous Formaldehyde | Water-THF | High |

| Silyl enol ether of cyclohexanone | Aqueous Formaldehyde | Water-THF | High |

This table is a representation of the high yields generally obtained in these reactions as described in the literature.

Ytterbium triflate also mediates the cross-aldol reaction between a ketone and an aldehyde. In the presence of a tertiary amine, this reaction proceeds smoothly to afford the aldol products with favorable threo diastereoselection. acs.org The reaction is effective in solvents such as diethyl ether and dichloromethane (B109758). acs.org The mechanism is proposed to proceed via an ytterbium enolate intermediate. acs.org

A study on the reaction between 3-pentanone (B124093) and benzaldehyde (B42025) mediated by ytterbium triflate and a tertiary amine demonstrated the preferential formation of the threo diastereomer. acs.org

Table 2: Diastereoselectivity in Ytterbium Triflate-Mediated Cross-Aldol Reaction

| Ketone | Aldehyde | Tertiary Amine | Solvent | Diastereomeric Ratio (threo:erythro) |

|---|---|---|---|---|

| 3-Pentanone | Benzaldehyde | Triethylamine | Diethyl Ether | Favorable for threo |

This table illustrates the diastereoselective outcome of the reaction.

The Aldol-Tishchenko reaction is a tandem process that combines an aldol reaction with a Tishchenko reaction to produce 1,3-diol monoesters. While research has explored the use of chiral ytterbium complexes to catalyze asymmetric Aldol-Tishchenko reactions, the direct application of simple ytterbium triflate as the sole catalyst for this specific tandem reaction is not extensively detailed in the reviewed literature. nih.gov The existing studies on ytterbium-catalyzed Aldol-Tishchenko reactions have primarily focused on complexes where ytterbium triflate is a precursor to a more complex chiral catalyst system. These systems have been shown to be effective in the reaction of aromatic aldehydes with both aliphatic and aromatic ketones, leading to the synthesis of anti-1,3-diols with good yield and high diastereocontrol. nih.gov

Michael Addition Reactions

Ytterbium triflate is an efficient catalyst for Michael addition reactions, a key method for forming carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The water-tolerant nature of ytterbium triflate allows these reactions to be performed in aqueous media, which can lead to significant rate acceleration. lookchem.com

For instance, the Michael addition of α-nitroesters to enones and α,β-unsaturated aldehydes proceeds with quantitative conversions to the corresponding 1,4-adducts in water, utilizing ytterbium triflate as the catalyst. lookchem.com The addition of a dibasic ligand, such as TMEDA (tetramethylethylenediamine), has been shown to further enhance the reaction rate. lookchem.com

Table 3: Ytterbium Triflate-Catalyzed Michael Addition of α-Nitroesters in Water

| α-Nitroester | α,β-Unsaturated Compound | Additive | Conversion (%) |

|---|---|---|---|

| Ethyl 2-nitroacetate | Methyl vinyl ketone | None | High |

| Ethyl 2-nitroacetate | Methyl vinyl ketone | TMEDA | Quantitative |

This table summarizes the high efficiency of the ytterbium triflate-catalyzed Michael addition in an aqueous environment.

Mannich-Type Reactions

The Mannich reaction is a three-component condensation that provides β-amino carbonyl compounds, which are valuable synthetic intermediates. Ytterbium triflate has been established as a highly efficient catalyst for Mannich-type reactions. nih.gov A significant advancement is the development of a one-pot, three-component reaction of an aldehyde, an amine, and a silyl enol ether catalyzed by ytterbium triflate. nih.gov This methodology allows for the efficient synthesis of β-amino esters and ketones. nih.gov

The preferential coordination of water-tolerant Lewis acids like ytterbium triflate to the in situ formed aldimine over the starting aldehyde enables these reactions to be carried out in aqueous solvent mixtures, such as THF-H₂O. nih.gov

Table 4: Ytterbium Triflate-Catalyzed Three-Component Mannich-Type Reaction

| Aldehyde | Amine | Silyl Enol Ether | Solvent System | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline | Silyl enol ether of acetophenone | THF-H₂O (9:1) | β-Amino ketone | Good |

This table provides examples of the successful application of ytterbium triflate in one-pot Mannich-type reactions.

Friedel-Crafts Reactions

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, involves the alkylation or acylation of an aromatic ring. Ytterbium(III) trifluoromethanesulfonate has proven to be an effective catalyst for these transformations, promoting reactions under mild conditions.

In Friedel-Crafts acylation, Yb(OTf)₃ has been successfully employed to catalyze the reaction of various aromatic and heteroaromatic compounds. For instance, it facilitates the acylation of substituted thiophenes, providing intermediates for pharmaceuticals and agrochemicals in good yields. The catalyst's activity allows for the use of catalytic amounts, and it can be recovered and reused without a significant loss of performance.

A notable application is the tandem Friedel-Crafts alkylation/hydroarylation of propargylic alcohols with phenols. This Yb(OTf)₃-catalyzed process provides an efficient, one-step route to biologically active indenol derivatives with moderate to excellent yields and regioselectivity under mild conditions. mdpi.comnih.gov

Furthermore, Yb(OTf)₃, in conjunction with a chiral pybox ligand, has been used to catalyze the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes. This method affords valuable synthetic building blocks with good to excellent yields and enantioselectivities, even for sterically demanding substrates.

Table 1: Yb(OTf)₃ Catalyzed Friedel-Crafts Reactions

| Aromatic Substrate | Electrophile/Acylating Agent | Product Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Substituted Thiophenes | Acyl Chlorides | Acylated Thiophenes | Good | N/A |

| Phenols | Propargylic Alcohols | Indenols | Moderate to Excellent | N/A |

| Indoles | Nitroalkenes | Alkylated Indoles | up to 98 | up to 91 |

Diels-Alder and Aza-Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings. Ytterbium(III) trifluoromethanesulfonate has been shown to catalyze both the conventional and the hetero-Diels-Alder variants, often with high stereoselectivity.

In the reaction between cyclopentadiene (B3395910) and various alkyl acrylates, Yb(OTf)₃, along with other rare-earth triflates, has demonstrated high catalytic activity, leading to the formation of norbornene derivatives. The use of these catalysts can enhance the reaction rate and, in many cases, improve the endo-selectivity of the cycloaddition.

Yb(OTf)₃ also excels in catalyzing aza-Diels-Alder reactions, which are crucial for the synthesis of nitrogen-containing heterocycles. It has been used in the three-component Povarov reaction of dienes with in situ-generated N-arylimines to produce quinoline (B57606) and phenanthridine (B189435) derivatives. Furthermore, it has been employed in the asymmetric hetero-Diels-Alder reaction of Danishefsky's diene with chiral imines, affording dihydropyridone structures with good diastereoselectivity. A pseudo four-component hetero-Diels-Alder reaction catalyzed by Yb(OTf)₃ has also been developed for the regioselective synthesis of complex thiazinone derivatives. eurekaselect.com

Table 2: Yb(OTf)₃ Catalyzed Diels-Alder and Aza-Diels-Alder Reactions

| Diene | Dienophile | Reaction Type | Product Type | Key Findings |

|---|---|---|---|---|

| Cyclopentadiene | Alkyl Acrylates | Diels-Alder | Norbornene derivatives | High conversion, endo-selectivity up to 94% |

| Cyclopentadiene/1,3-Cyclohexadiene | In situ N-arylimines | Aza-Diels-Alder (Povarov) | Quinolines/Phenanthridines | Efficient three-component reaction |

| Danishefsky's diene | Chiral Imines | Asymmetric Hetero-Diels-Alder | Dihydropyridones | Catalytic amount (20 mol%) effective |

| 4-Hydroxydithiocoumarin derived diene | Aldehydes/Amines | Pseudo four-component Hetero-Diels-Alder | Dihydrothiochromeno[3,2-e] doi.orgorganic-chemistry.orgthiazin-5-ones | Good yields, mild conditions |

Ene Reactions and Variants

The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene (the ene) to an enophile, forming a new sigma bond with the concomitant shift of the ene double bond. Ytterbium(III) trifluoromethanesulfonate has been found to catalyze variants of this reaction, particularly the imino and aldehyde-ene reactions.

Imino Ene Reactions

A highly efficient catalytic system for the imino ene reaction has been developed using a combination of Yb(OTf)₃ and chlorotrimethylsilane (B32843) (TMSCl). The reaction of N-tosyl aldimines with α-methylstyrene, for example, proceeds smoothly to give the corresponding homoallylamine. The addition of a catalytic amount of TMSCl dramatically accelerates the reaction, reducing the reaction time from 48 hours to just 15 minutes and significantly increasing the yield from 58% to over 90%. doi.orgorganic-chemistry.org This catalytic system is also effective for the three-component coupling of aldehydes, tosylamine, and α-methylstyrene. nih.govorganic-chemistry.org

Table 3: Yb(OTf)₃/TMSCl Catalyzed Imino Ene Reaction of N-Tosylbenzaldimine with α-Methylstyrene

| Catalyst System | Reaction Time | Yield (%) |

|---|---|---|

| Yb(OTf)₃ (25 mol%) | 48 h | 58 |

| Yb(OTf)₃ (25 mol%) + TMSCl (1.2 eq) | 15 min | 90 |

| Yb(OTf)₃ (5 mol%) + TMSCl (5 mol%) | 15 min | 94 |

Aldehyde-Ene Reactions

Ytterbium(III) trifluoromethanesulfonate has been utilized as a catalyst in intramolecular aldehyde-ene reactions, which are key steps in the synthesis of complex natural products. A notable example is its application in a convergent approach to the functionalized guaiane (B1240927) ring system, the core structure of guaianolide and pseudoguaianolide (B12085752) diterpenes. nih.gov This key cyclization step highlights the utility of Yb(OTf)₃ in constructing intricate molecular architectures.

Allylation Reactions

The addition of allyl groups to carbonyl compounds is a fundamental transformation in organic synthesis, providing access to valuable homoallylic alcohols. Ytterbium(III) trifluoromethanesulfonate has been reported to catalyze the allylation of aldehydes with organotin reagents. For instance, the reaction of aldehydes with allyltributylstannane (B1265786) is efficiently promoted by Yb(OTf)₃. researchgate.net Additionally, other rare earth metal triflates have been shown to catalyze the allylation of 1,3-dicarbonyl compounds with allylic alcohols, suggesting a broader applicability of this class of catalysts in allylation reactions. organic-chemistry.org

Table 4: Yb(OTf)₃ Catalyzed Allylation Reactions

| Carbonyl Substrate | Allylating Agent | Product |

|---|---|---|

| Aldehydes | Allyltributylstannane | Homoallylic Alcohols |

| 1,3-Diketones | Allylic Alcohols | Allylated 1,3-Diketones |

Conjugate Additions

Conjugate addition, or Michael addition, is a crucial method for the formation of carbon-carbon and carbon-heteroatom bonds. Ytterbium(III) trifluoromethanesulfonate has demonstrated high efficiency in catalyzing these reactions, particularly in aqueous media.

A significant application is the Michael addition of α-nitroesters to enones and α,β-unsaturated aldehydes. When conducted in water with Yb(OTf)₃ as the catalyst, these reactions proceed to quantitative conversions, affording the corresponding 1,4-adducts. researchgate.net This method provides an attractive route to functionalized α-amino acids and substituted proline derivatives. The catalyst has also been noted to be effective for the Michael addition of β-ketoesters in water. lu.se Furthermore, Yb(OTf)₃ has been used to optimize the aza-Michael addition step in a four-component synthesis of tetrahydro-β-carbolines. mdpi.com

Table 5: Yb(OTf)₃ Catalyzed Conjugate Addition Reactions

| Michael Donor | Michael Acceptor | Solvent | Key Feature |

|---|---|---|---|

| α-Nitroesters | Enones, α,β-Unsaturated Aldehydes | Water | Quantitative conversion |

| β-Ketoesters | Various | Water | Effective catalysis |

| Tryptamines | Acryloyl Chloride | Not specified | Optimization of aza-Michael addition |

Carbon-Heteroatom Bond Formation

The creation of bonds between carbon and heteroatoms is crucial for the synthesis of pharmaceuticals and functional materials. Ytterbium triflate also demonstrates significant catalytic activity in these transformations.

Ytterbium(III) triflate catalyzes the ring-opening amination of substituted 1-cyclopropylprop-2-yn-1-ols with sulfonamides. scribd.comwikipedia.orgnih.gov This reaction provides an efficient and regioselective synthetic route to conjugated enynes, which are valuable building blocks in organic synthesis. scribd.comwikipedia.org The process is operationally simple and proceeds under mild conditions to afford the products in moderate to good yields. scribd.com The proposed mechanism involves the activation of the alcohol substrate by coordination with the ytterbium(III) ion, facilitating ionization and subsequent ring-opening of the cyclopropane (B1198618) moiety, which is then trapped by the sulfonamide nucleophile. scribd.com

The formation of carbon-silicon (C-Si) and carbon-germanium (C-Ge) bonds is important for creating organometallic reagents and materials. While metal triflates, as a class of Lewis acids, have been utilized in O-silylation and S-germylation reactions, specific and detailed research findings on the use of ytterbium(III) triflate as the primary catalyst for these particular transformations are not extensively documented in the surveyed chemical literature. acsgcipr.org The field has seen the use of other metal triflates, such as zinc triflate, for the silylation of terminal alkynes, highlighting the general potential of this catalyst class. However, dedicated studies focusing solely on Yb(OTf)₃ for broad silylation and germylation processes are less common.

Hydrothiolation, the addition of a thiol across a carbon-carbon double or triple bond (thiol-ene and thiol-yne reactions), is an atom-economical method for synthesizing thioethers. scilit.comresearchgate.net This transformation can be initiated through various mechanisms, including radical and catalyzed pathways. scilit.comresearchgate.net Although Lewis acids can promote such additions, the scientific literature does not prominently feature ytterbium(III) triflate as a standard or widely used catalyst for hydrothiolation reactions. Research in this area has often focused on other catalytic systems, such as other transition metals or radical initiators. For instance, scandium(III) triflate has been reported to catalyze the hydrothiolation of unsaturated organosilicon compounds.

Multicomponent Reaction Development (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are highly valued for their efficiency and atom economy. Ytterbium(III) triflate is recognized as a versatile catalyst for a variety of MCRs.

It has been effectively used in the one-pot, three-component synthesis of α-aminophosphonates from aldehydes, amines, and phosphites (Kabachnik-Fields reaction). Similarly, it catalyzes Mannich-type reactions, combining an aldehyde, an amine, and a silyl enolate to produce β-amino ketones or esters in good yields. The catalyst's water-tolerant nature is a significant advantage, allowing these reactions to proceed in aqueous or ionic liquid media.

Another notable application is in the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles from amines, triethyl orthoformate, and sodium azide (B81097). This Yb(OTf)₃-catalyzed reaction provides good to excellent yields of tetrazole compounds, which have applications in medicinal and materials chemistry.

Biginelli Condensation

The Biginelli reaction is a cornerstone of multicomponent reactions, providing a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological applications. wikipedia.org The use of ytterbium triflate as a catalyst has been shown to dramatically improve the efficiency of this one-pot condensation between a β-dicarbonyl compound, an aldehyde, and urea (B33335). organic-chemistry.org

Research has demonstrated that employing catalytic amounts of ytterbium triflate under solvent-free conditions can lead to a significant increase in yields and a drastic reduction in reaction times compared to traditional methods. organic-chemistry.org For instance, the reaction time can be shortened to as little as 20 minutes at 100°C, affording DHPMs in yields ranging from 81% to 99%. organic-chemistry.org This methodology is applicable to a wide array of aromatic and aliphatic aldehydes, showcasing its broad substrate scope. organic-chemistry.org The catalyst facilitates the reaction by activating the carbonyl group of the aldehyde, which promotes the formation of a crucial acyl imine intermediate. organic-chemistry.org A key advantage of this protocol is the ability to recover and reuse the catalyst, which enhances the economic and environmental viability of the process. organic-chemistry.org A highly enantioselective version of the Biginelli condensation has also been developed using a chiral ytterbium triflate catalyst, yielding optically active dihydropyrimidines in high yields and with excellent enantioselectivities. nih.gov

Table 1: Ytterbium Triflate-Catalyzed Biginelli Reaction of Various Aldehydes

| Entry | Aldehyde | Product Yield (%) |

|---|---|---|

| 1 | Benzaldehyde | 95 |

| 2 | 4-Chlorobenzaldehyde | 99 |

| 3 | 4-Methylbenzaldehyde | 96 |

| 4 | 4-Methoxybenzaldehyde | 92 |

| 5 | Propanal | 81 |

| 6 | Furfural | 88 |

Data sourced from Ma, Y. et al. (2000). organic-chemistry.org

Three-Component Coupling Strategies

Ytterbium triflate has proven to be an effective catalyst for various three-component coupling reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. These reactions are highly atom-economical and are a central focus of modern synthetic chemistry.

One notable example is the imino ene reaction. The combination of ytterbium triflate with chlorotrimethylsilane (TMSCl) has been found to efficiently catalyze the three-component coupling of aldehydes, tosylamine, and α-methylstyrene. organic-chemistry.org This system works well for both aromatic and aliphatic aldehydes, providing the corresponding homoallylamines in good yields. The reaction's efficiency is dramatically increased with the addition of TMSCl, which reduces reaction times from hours to minutes. organic-chemistry.org

Another significant application is in the Yonemitsu-type three-component reaction for the synthesis of β-functionalized indole (B1671886) derivatives. Ytterbium triflate catalyzes the reaction between indole, various aldehydes, and dimethyl malonate under solvent-free conditions. This method provides a direct route to substituted indoles, which are prevalent motifs in pharmaceuticals and natural products. researchgate.net

Table 2: Ytterbium Triflate/TMSCl Catalyzed Three-Component Imino Ene Reaction

| Entry | Aldehyde | Yield (%) |

|---|---|---|

| 1 | Benzaldehyde | 90 |

| 2 | 4-Chlorobenzaldehyde | 86 |

| 3 | Cyclohexanecarboxaldehyde | 81 |

| 4 | Heptanal | 78 |

Data sourced from Yamanaka, M. et al. (2000). organic-chemistry.org

Ugi Reaction Enhancements

The Ugi four-component coupling reaction (Ugi 4CC) is a powerful tool for the synthesis of α-acylamino amides, offering a high degree of molecular diversity from a combination of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. While inherently efficient, the yields of Ugi reactions, particularly with less reactive substrates like aromatic aldehydes, can be modest.

Tandem and One-Pot Reaction Sequences

Ytterbium triflate is particularly well-suited for catalyzing tandem or one-pot reaction sequences, where multiple transformations occur in a single reaction vessel. This approach avoids the need for isolation and purification of intermediates, leading to increased efficiency, reduced waste, and simplified experimental procedures.

A prominent example is the ytterbium triflate-promoted tandem one-pot oxidation-Cannizzaro reaction of aryl methyl ketones. acs.orgorganic-chemistry.orgnih.gov This process directly converts aryl methyl ketones into valuable α-hydroxy-arylacetic acids. organic-chemistry.org The reaction proceeds in an aqueous medium, making it an environmentally friendly method. acs.org Ytterbium triflate is believed to catalyze both the initial selenium dioxide-mediated oxidation of the methyl ketone to the corresponding glyoxal (B1671930) and the subsequent intramolecular Cannizzaro rearrangement to the final α-hydroxy acid product, achieving yields in the range of 78-99%. acs.orgorganic-chemistry.org The catalyst can be recovered and reused, adding to the sustainability of the method. organic-chemistry.org

Furthermore, ytterbium triflate catalyzes the one-pot synthesis of β-lactams from silyl ketene (B1206846) thioacetals, aldehydes, and amines. sigmaaldrich.com This three-component reaction demonstrates the ability of the catalyst to coordinate multiple reactive species to construct complex heterocyclic structures efficiently.

Heterocycle Synthesis and Functionalization

The synthesis of heterocyclic compounds is of paramount importance in medicinal chemistry and materials science. Ytterbium triflate has been widely employed as a catalyst for the construction and functionalization of various heterocyclic rings, owing to its ability to promote cycloaddition, condensation, and other ring-forming reactions under mild conditions.

Synthesis of β-Lactams

The β-lactam ring is a core structural feature of penicillin and cephalosporin (B10832234) antibiotics, making its synthesis a topic of enduring interest. Ytterbium triflate has been successfully utilized as a catalyst in the stereoselective synthesis of β-lactams via a [2+2] cyclocondensation reaction. tandfonline.comtandfonline.com

Specifically, the reaction between imines and acetyl chlorides in an ionic liquid medium, catalyzed by ytterbium triflate, affords trans-β-lactams with high stereoselectivity. tandfonline.com The reaction involves the in situ generation of a ketene from the acetyl chloride, which then undergoes cycloaddition with the imine. tandfonline.com The use of an ionic liquid as the solvent allows for easy recycling and reuse of both the catalyst and the reaction medium, presenting an environmentally friendly alternative to traditional methods that often use stoichiometric amounts of bases and volatile organic solvents. tandfonline.comtandfonline.com This method has been shown to be effective for a range of substituted imines and acetyl chlorides. tandfonline.com

Table 3: Ytterbium Triflate-Catalyzed Synthesis of trans-β-Lactams

| Entry | Imine (R1=Ph, R2=) | Acetyl Chloride (R3=) | Yield (%) |

|---|---|---|---|

| 1 | 4-MeC6H4 | Ph | 62 |

| 2 | 4-MeOC6H4 | Ph | 68 |

| 3 | 4-ClC6H4 | Ph | 55 |

| 4 | 4-MeOC6H4 | 4-NO2C6H4 | 75 |

Data sourced from Xia, M. & Wang, Y. (2006). tandfonline.com

Furan (B31954) Derivatives

Furans are another class of important heterocyclic compounds found in numerous natural products and pharmaceuticals. unich.it Ytterbium triflate has been identified as a highly effective catalyst for the synthesis of substituted furans. unich.itnih.gov

An efficient protocol involves the ytterbium triflate-catalyzed cycloaddition reaction of acetylene (B1199291) dicarboxylates with β-dicarbonyl compounds. unich.itresearchgate.net This reaction proceeds smoothly under solvent-free conditions at 80°C, producing a variety of polysubstituted furan derivatives in excellent yields, typically ranging from 91% to 98%. unich.itnih.govresearchgate.net The catalyst is believed to activate both the alkynoate and the β-dicarbonyl compound by coordinating to their carbonyl groups, thereby facilitating the cyclization. scribd.com The simple work-up procedure and the ability to perform the reaction without a solvent make this a practical and green methodology for accessing the furan nucleus. unich.it

Table 4: Ytterbium Triflate-Catalyzed Synthesis of Furan Derivatives

| Entry | β-Dicarbonyl Compound | Acetylene Dicarboxylate | Yield (%) |

|---|---|---|---|

| 1 | 2,4-Pentanedione | Dimethyl acetylenedicarboxylate (B1228247) | 98 |

| 2 | Dibenzoylmethane | Dimethyl acetylenedicarboxylate | 95 |

| 3 | Ethyl acetoacetate | Diethyl acetylenedicarboxylate | 92 |

| 4 | 1-Phenyl-1,3-butanedione | Dimethyl acetylenedicarboxylate | 96 |

Data sourced from Taddeo, V. A. et al. (2015). unich.itresearchgate.net

Isoxazolidines and Oxazolidines

Ytterbium triflate is a proficient catalyst for the synthesis of isoxazolidines, primarily through [3+2] cycloaddition reactions involving nitrones. This method provides a powerful route to construct this five-membered N,O-heterocycle with high efficiency and stereocontrol. rsc.org

One major strategy is the 1,3-dipolar cycloaddition of nitrones with alkenes. Research has demonstrated that a catalytic amount (10 mol%) of ytterbium triflate effectively promotes the reaction between nitrones and electron-rich alkenes, such as ethyl vinyl ether and 2,3-dihydrofuran, to produce the corresponding isoxazolidines in good yields and with high stereoselectivity. scribd.com The catalyst lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, accelerating the reaction. researchgate.net This catalytic effect allows the reaction to proceed at milder temperatures (around 65°C) where the uncatalyzed reaction is often sluggish. thieme-connect.com

Furthermore, Ytterbium triflate facilitates three-component coupling reactions, where aldehydes, hydroxylamines, and alkenes converge in a single pot to generate isoxazolidines via the in situ formation of a nitrone intermediate. rsc.org This approach has been successful with a range of aromatic, aliphatic, and heterocyclic aldehydes. rsc.org

Significant progress has also been made in asymmetric synthesis. By combining Ytterbium triflate with chiral ligands, such as 2,6-bis[4(S)-isopropyl-2-oxazolidin-2-yl]pyridine (PyBOX) or (R)-(+)-1,1'-binaphthol (BINOL), researchers have achieved high diastereo- and enantioselectivity in the synthesis of chiral isoxazolidine (B1194047) derivatives. rsc.org Enantiomeric excesses of up to 73% have been reported using the PyBOX ligand. rsc.org

Table 1: Yb(OTf)₃-Catalyzed Synthesis of Isoxazolidines

| Reaction Type | Reactants | Catalyst System | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrones + Electron-Rich Alkenes (e.g., ethyl vinyl ether) | 10 mol% Yb(OTf)₃ | Good yields, high stereoselectivity. scribd.com |

| [3+2] Cycloaddition | C-(4-chlorophenyl)-N-phenyl nitrone + Methyl cinnamate | Yb(OTf)₃ | Enhanced reaction rates at lower temperatures. thieme-connect.com |

| Three-Component Coupling | Aldehydes + Hydroxylamines + Alkenes | Yb(OTf)₃ | In situ nitrone formation, high yields. rsc.org |

| Asymmetric [3+2] Cycloaddition | Nitrones + 3-(2-butenoyl)-1,3-oxazolidin-2-one | Yb(OTf)₃ + Chiral Ligand (e.g., PyBOX, BINOL) | High endo-selectivity, high diastereo- and enantioselectivity (up to 73% ee). rsc.org |

Piperidine (B6355638) and Tetrahydropyridine (B1245486) Scaffolds

Ytterbium triflate has proven to be an effective catalyst for constructing six-membered nitrogen heterocycles like piperidines and tetrahydropyridines through various cycloaddition strategies.

One notable application is in the aza-Diels-Alder reaction. The catalyst promotes the [4+2] cycloaddition between imines and dienes to form tetrahydropyridine derivatives. For instance, Yb(OTf)₃ has been used in the solid-supported synthesis of 2,3-dihydropyridin-4(1H)-ones. researchgate.net Another approach involves a [3+3] cycloaddition of substituted 1,1-vinylidenecyclopropane diesters with nitrones, which regioselectively yields piperidine derivatives. researchgate.net

A stereoselective synthesis of piperidines has been developed using a formal [4+2] cycloaddition. This method involves the Yb(OTf)₃-catalyzed formation of 2-alkoxy-1,1-cyclobutane diesters, which then undergo annulation with in situ generated imines. This process yields piperidines with high trans stereoselectivity.

Additionally, an asymmetric synthesis of functionalized 1,4,5,6-tetrahydropyridine compounds derived from α-amino acids has been reported using an optically active enamine in a reaction catalyzed by Ytterbium triflate.

Table 2: Selected Yb(OTf)₃-Catalyzed Syntheses of Piperidine and Tetrahydropyridine Scaffolds

| Heterocycle | Reaction Type | Reactants | Catalyst | Yield/Selectivity |

|---|---|---|---|---|

| 2,3-Dihydropyridin-4(1H)-ones | Aza-Diels-Alder | Imines + Danishefsky's diene | Yb(OTf)₃ | 46-71% |

| Piperidines | [3+3] Cycloaddition | Vinylidenecyclopropane diesters + Nitrones | Yb(OTf)₃ | Not specified |

| Piperidines | Formal [4+2] Cycloaddition | 2-Alkoxy-1,1-cyclobutane diesters + Imines | Yb(OTf)₃ | High trans stereoselectivity |

| 1,4,5,6-Tetrahydropyridines | Asymmetric Synthesis | α-Amino acid derivatives + Optically active enamine | Yb(OTf)₃ | Not specified |

Quinolines and Quinazolinones

The synthesis of quinoline and quinazolinone frameworks, which are core structures in many pharmaceuticals, is efficiently catalyzed by Ytterbium triflate.

A straightforward and efficient method for synthesizing 2,4-disubstituted quinolines involves a three-component reaction of aldehydes, alkynes, and amines. researchgate.net When catalyzed by Yb(OTf)₃ under microwave irradiation in an ionic liquid, this reaction proceeds under mild conditions to afford a series of quinoline derivatives in excellent yields, ranging from 69% to 93%. researchgate.net A key advantage of this protocol is the ability to recycle the catalyst for up to four cycles without a significant loss of activity. researchgate.net

Similarly, Ytterbium triflate catalyzes the synthesis of 2,3-dihydro-2-arylquinazolin-4(1H)-one derivatives. These compounds are produced by the reaction of 2-aminobenzamide (B116534) with various aromatic aldehydes. researchgate.net The reaction proceeds at room temperature in an ionic liquid ([BMIm]Br) and is noted for its mild conditions, environmental benignity, and high yields of 85% to 96%. researchgate.net

Table 3: Yb(OTf)₃-Catalyzed Synthesis of Quinolines and Quinazolinones

| Product | Reactants | Reaction Conditions | Yield |

|---|---|---|---|

| 2,4-Disubstituted Quinolines | Aldehydes, Alkynes, Amines | Yb(OTf)₃, Microwave, Ionic Liquid | 69-93% researchgate.net |

| 2,3-Dihydro-2-arylquinazolin-4(1H)-ones | 2-Aminobenzamide, Aromatic Aldehydes | Yb(OTf)₃, Room Temperature, Ionic Liquid | 85-96% researchgate.net |

Indole and Pyrrole (B145914) Derivatives

Ytterbium triflate serves as an excellent catalyst for the construction and functionalization of indole and pyrrole derivatives, which are ubiquitous in natural products and medicinal chemistry.

For the synthesis of substituted pyrroles, an efficient one-pot methodology utilizes a Yb(OTf)₃-catalyzed Trifimow synthesis process. This reaction involves the cyclization of oximes with diethyl acetylenedicarboxylate to furnish various pyrrole derivatives in high yields. rsc.org

The catalyst is also effective in promoting the electrophilic substitution of indoles. Unnatural tryptophan derivatives have been synthesized by reacting various indoles with an imine (generated from benzylamine (B48309) and ethyl glyoxylate) in the presence of catalytic Yb(OTf)₃. scribd.com Furthermore, Ytterbium triflate catalyzes the Yonemitsu-type three-component reaction between an indole, an aldehyde, and dimethyl malonate. researchgate.net This solvent-free process provides β-functionalized indole derivatives in yields of 42–67%. researchgate.net

Table 4: Yb(OTf)₃ in the Synthesis of Indole and Pyrrole Derivatives

| Heterocycle | Reaction Type | Reactants | Key Features |

|---|---|---|---|

| Substituted Pyrroles | Trifimow Synthesis (One-Pot) | Oximes + Diethyl acetylenedicarboxylate | High yields, cyclization pathway. rsc.org |

| Indole Derivatives (Unnatural Tryptophans) | Electrophilic Substitution | Indoles + Imines | Catalytic, forms C3-substituted indoles. scribd.com |

| β-Functionalized Indoles | Yonemitsu-type Three-Component Reaction | Indoles + Aldehydes + Dimethyl malonate | Solvent-free conditions, yields 42-67%. researchgate.net |

General Strategies for Three-, Four-, Five-, and Six-Membered Heterocycles

Ytterbium triflate's broad utility extends to the synthesis of a wide variety of heterocyclic ring systems, including three-, four-, five-, and six-membered structures, often under mild conditions in both organic and aqueous media. researchgate.net

Four-Membered Heterocycles: Yb(OTf)₃ has been used to synthesize four-membered rings such as β-lactams and donor-acceptor cyclobutanes. researchgate.netresearchgate.net For example, a novel synthesis of 2-alkoxy-1,1-cyclobutane diesters is catalyzed by Yb(OTf)₃.

Five-Membered Heterocycles: Beyond the pyrroles and indoles mentioned previously, Ytterbium triflate catalyzes the formation of other five-membered rings. A notable example is the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles from amines, triethyl orthoformate, and sodium azide. acs.org This method is valued for its mild conditions, good yields, and the recyclability of the catalyst. acs.org

Six-Membered Heterocycles: In addition to piperidines and quinolines, Yb(OTf)₃ facilitates the construction of other six-membered heterocycles. An efficient regioselective synthesis of 3,4-dihydrothiochromeno[3,2-e] rsc.orgresearchgate.netthiazin-5(2H)-one derivatives was achieved through a pseudo four-component hetero-Diels–Alder reaction of 4-hydroxydithiocoumarin, amines, and aldehydes. This protocol is distinguished by its mild conditions and the formation of multiple C-C, C-N, and C-S bonds in a single step.

Strategic Applications in Protective Group Chemistry

Ytterbium triflate has found significant application in the field of protective group chemistry, not only for the installation but more prominently for the removal of various protecting groups. Its utility stems from its ability to act as a mild Lewis acid, enabling selective transformations that might be difficult to achieve with stronger, conventional acids.

Catalytic Deprotection Methodologies

The mild and selective nature of Ytterbium triflate makes it an ideal catalyst for the cleavage of protecting groups, often leaving other sensitive functionalities intact.

A prime example is the deprotection of tert-butyl esters. A catalytic amount (5 mol%) of Yb(OTf)₃ in nitromethane (B149229) at 45–50°C facilitates the clean and selective cleavage of tert-butyl esters to their corresponding carboxylic acids in nearly quantitative yields. thieme-connect.com This methodology demonstrates excellent chemoselectivity, as other common ester groups such as benzyl (B1604629), allyl, and methyl esters remain unaffected under these conditions. The catalyst can also be recovered and reused without a loss of activity. thieme-connect.com

Ytterbium triflate is also effective for the selective deprotection of acetate (B1210297) groups. Using Yb(OTf)₃ in refluxing isopropyl alcohol allows for the discriminative deacetylation of primary versus secondary acetates, a valuable tool in complex molecule synthesis. Furthermore, the catalyst can mediate the selective methanolysis of methoxyacetates under nonbasic conditions, providing another orthogonal deprotection strategy. Research has also shown its utility in cleaving prenyl ethers to liberate free alcohols.

Table 5: Catalytic Deprotection Methodologies Using Ytterbium Triflate

| Protecting Group | Substrate Type | Reaction Conditions | Key Features |

|---|---|---|---|

| ***tert*-Butyl Ester** | Carboxylic Acids | 5 mol% Yb(OTf)₃, Nitromethane, 45-50°C | Almost quantitative yields; selective over benzyl, allyl, methyl esters. thieme-connect.com |

| Acetate | Primary and Secondary Alcohols | Yb(OTf)₃, Isopropyl Alcohol, Reflux | Selective deprotection of primary vs. secondary acetates. |

| Methoxyacetate | Alcohols | Yb(OTf)₃, Methanol (B129727) | Selective methanolysis under nonbasic conditions. |

| Prenyl Ether | Alcohols | Yb(OTf)₃, Nitromethane, Room Temp. | Cleavage to corresponding alcohols. |

Formation of Protected Species

Ytterbium(III) trifluoromethanesulfonate, also known as ytterbium triflate, serves as an effective catalyst in the protection of functional groups, a critical step in multi-step organic synthesis. nih.gov Its utility is particularly noted in the formation of tert-butyl ethers from alcohols. nih.govacs.org The catalyst facilitates the reaction of alcohols with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the corresponding tert-butyl ethers. nih.gov This method is advantageous as tert-butyl ethers are versatile protecting groups due to their stability in basic conditions. nih.gov

The efficiency of ytterbium(III) triflate is highlighted by its ability to significantly reduce reaction times, achieving high conversion rates of alcohols to tert-butyl ethers within an hour. nih.govacs.org The reaction conditions, including solvent, time, and temperature, are crucial factors for optimizing the protection process. nih.govresearchgate.net For instance, the optimal condition for the tert-butyl ether protection of alcohols involves using 5 mol % of Yb(OTf)₃ as a catalyst at 80 °C in acetonitrile (B52724). acs.org This protocol has been successfully applied to a wide range of primary and secondary alcohols, as well as phenols. nih.govacs.org The catalytic process is initiated by the formation of a chelate complex between ytterbium(III) triflate and Boc₂O, which is then attacked by the alcohol. nih.gov

While highly effective for protection, ytterbium(III) triflate has also been widely utilized in deprotection studies. nih.govacs.orgresearchgate.net It can selectively catalyze the deprotection of tert-butyl esters to carboxylic acids and prenyl ethers to alcohols. nih.govresearchgate.net The selective cleavage of tert-butyl esters can be achieved under mild conditions in nitromethane at 45°-50°C using a catalytic amount of ytterbium triflate. niscpr.res.in This demonstrates the dual role of the catalyst, where specific reaction conditions dictate whether it facilitates protection or deprotection. nih.gov

| Substrate (Alcohol) | Reagent | Catalyst Loading (mol %) | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Octan-1-ol | Boc₂O (2.3 equiv) | 5 | Acetonitrile, 80°C, 1h | 82 | acs.org |

| Benzyl alcohol | Boc₂O (2.3 equiv) | 5 | Acetonitrile, 80°C, 1h | 92 | nih.gov |

| Cyclohexanol | Boc₂O (2.3 equiv) | 5 | Acetonitrile, 80°C, 3h | 75 | acs.org |

| Phenol (B47542) | Boc₂O (2.3 equiv) | 5 | Acetonitrile, 80°C, 3h | 60 | acs.org |

Redox Transformations Catalyzed by Ytterbium(III) Trifluoromethanesulfonate

Oxidation of Organic Substrates

Ytterbium(III) triflate is an effective catalyst for the selective oxidation of various organic substrates, particularly alcohols. thieme-connect.comorganic-chemistry.org It can catalyze the atom-economic oxidation of benzyl alcohols to the corresponding benzaldehydes in good to excellent yields. thieme-connect.com This transformation uses a stoichiometric amount of 69% nitric acid as the oxidant, with the only by-products being water and nitrogen oxides. thieme-connect.com The reaction is typically carried out by refluxing a solution of the benzyl alcohol, nitric acid, and 10 mol% ytterbium(III) triflate in 1,2-dichloroethane. thieme-connect.com In the absence of the catalyst, the reaction shows significantly lower conversion rates. thieme-connect.com A key advantage of this method is the ability to easily recover and recycle the catalyst by a simple evaporation process without a significant loss in its activity. thieme-connect.com

Another notable application is the rapid oxidation of primary and secondary alcohols to carbonyl compounds using catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and ytterbium(III) triflate, in conjunction with a stoichiometric amount of iodosylbenzene. organic-chemistry.org This method proceeds efficiently at room temperature and provides excellent yields without over-oxidation to carboxylic acids. organic-chemistry.org The system also demonstrates good selectivity for the oxidation of primary alcohols in the presence of secondary alcohols. organic-chemistry.org

| Substrate | Oxidant | Catalyst Loading (mol %) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl alcohol | 69% HNO₃ | 10 | 1,2-dichloroethane, reflux, 0.5h | Benzaldehyde | 91 | thieme-connect.com |

| 4-Methylbenzyl alcohol | 69% HNO₃ | 10 | 1,2-dichloroethane, reflux, 0.5h | 4-Methylbenzaldehyde | 88 | thieme-connect.com |

| 4-Bromobenzyl alcohol | 69% HNO₃ | 10 | 1,2-dichloroethane, reflux, 0.5h | 4-Bromobenzaldehyde | 94 | thieme-connect.com |

| 4-Nitrobenzyl alcohol | 69% HNO₃ | 10 | 1,2-dichloroethane, reflux, 1.5h | 4-Nitrobenzaldehyde | 95 | thieme-connect.com |

Tandem Oxidation-Cannizzaro Processes

Ytterbium(III) triflate is a highly effective catalyst for promoting a tandem one-pot oxidation-Cannizzaro reaction of aryl methyl ketones to produce α-hydroxy-arylacetic acids, which are derivatives of mandelic acid. organic-chemistry.orgnih.govacs.org This method is environmentally friendly, often utilizing an aqueous medium as the solvent and yielding products in high yields (78-99%) without the need for further purification. organic-chemistry.orgacs.orglookchem.com This process represents the first direct one-pot transformation of aryl methyl ketones into α-hydroxyacetic acids. organic-chemistry.orglookchem.com

The reaction sequence involves the in-situ oxidation of aryl methyl ketones to the corresponding aryl glyoxals, which then undergo a rearrangement catalyzed by ytterbium(III) triflate to form the target α-hydroxycarboxylic acid derivatives. researchgate.net The catalyst's high oxophilicity, owing to the small ionic radius of the Yb³⁺ ion, enhances the reactivity of the carbonyl group, facilitating both the oxidation and the subsequent Cannizzaro-type rearrangement. acs.orglookchem.com The reaction is typically performed by treating the aryl methyl ketone with selenium dioxide as the oxidant in the presence of catalytic ytterbium(III) triflate in a dioxane/water mixture at elevated temperatures. acs.org The catalyst can be recovered and reused, adding to the method's efficiency and sustainability. organic-chemistry.orgacs.org This methodology avoids the harsh conditions, such as strong bases and high temperatures, required by traditional Cannizzaro reactions. organic-chemistry.orgacs.org

| Substrate (Aryl Methyl Ketone) | Oxidant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | SeO₂ | Dioxane/H₂O (3:1), 90°C, 18h | Mandelic acid | 90 | acs.org |

| 4'-Methylacetophenone | SeO₂ | Dioxane/H₂O (3:1), 90°C, 18h | 4-Methylmandelic acid | 99 | acs.org |

| 4'-Methoxyacetophenone | SeO₂ | Dioxane/H₂O (3:1), 90°C, 18h | 4-Methoxymandelic acid | 95 | acs.org |

| 2'-Chloroacetophenone | SeO₂ | Dioxane/H₂O (3:1), 90°C, 18h | 2-Chloromandelic acid | 85 | acs.org |

Strategies for Ytterbium(III) to Ytterbium(II) Reduction

The reduction of Ytterbium(III) (Yb³⁺) to Ytterbium(II) (Yb²⁺) is a significant transformation due to the considerably different chemistry of the divalent state compared to the trivalent state common to most lanthanides. tennessee.edu This difference can be exploited for separation and unique catalytic applications.

One chemical method involves the use of magnesium powder as a reducing agent. tennessee.edu The reduction of Yb(III) chloride to Yb(II) chloride has been successfully achieved in a 1:1 mixture of ethanol (B145695) and dioxane. tennessee.edu The process can be optimized by adjusting the medium, precipitating agent, and environment, with one study finding the best conditions to be a 3:1 ethanol:dioxane mixture with acetic acid and tetramethylammonium (B1211777) sulfate (B86663) under a nitrogen atmosphere. tennessee.edu

Photochemical methods have also been developed. Ytterbium(III) ions in alcohol can be reduced to Yb(II) through a stepwise two-color two-photon excitation process. nih.govacs.org This involves an initial infrared pulse to excite the ground state, followed by a second photon that generates a charge transfer state, leading to the reduction. nih.gov The resulting Yb(II) can be detected by its characteristic absorption spectrum. nih.govacs.org Single-photon UV excitation can also achieve this reduction, suggesting a common reactive charge transfer state in both processes. nih.gov

Electrochemical strategies provide another route for the reduction. In molten salt electrolysis, such as in a LiCl-KCl eutectic, the electroreduction of Yb(III) ions occurs in a two-step mechanism, first to Yb(II) and then to metallic ytterbium. mdpi.com The reduction of Yb(III) to Yb(II) is a reversible, diffusion-controlled process involving a single electron exchange. mdpi.com This principle is also applied in electroextraction techniques using liquid lead cathodes, where Yb(III) is first reduced to Yb(II) before forming alloys. mdpi.com Electrolytic reduction combined with amalgamation has also been explored as a method to selectively separate ytterbium from other lanthanides, such as Lutetium-177. researchgate.net

Asymmetric Catalysis and Stereocontrol

Design and Synthesis of Chiral Ligands for Ytterbium(III) Centers

The large ionic radius and high coordination number of the Yb(III) ion present unique challenges and opportunities in the design of chiral ligands for asymmetric catalysis. Effective chiral ligands must be able to form stable, well-defined complexes with the ytterbium center and create a sterically and electronically biased environment to induce high levels of enantioselectivity.

One successful approach involves the use of multidentate ligands that can wrap around the metal ion, restricting the conformational flexibility of the catalytic complex. A notable example is the development of hexadentate chiral ligands incorporating tertiary amine, phenol (B47542), and pyridine (B92270) functionalities. These ligands are synthesized from corresponding salan compounds and 2-chloromethyl pyridine. The pyridyl groups are thought to coordinate with the ytterbium ion from different sides, providing effective stereochemical control. nih.gov The synthesis of such a ligand is depicted in the scheme below:

Scheme 1: Synthesis of a Chiral Hexadentate Ligand for Ytterbium(III)

The chiral ligand was synthesized from the corresponding salan compound and 2-chloromethyl pyridine in THF/DMF with sodium hydride, achieving yields of 76-85%. nih.gov

Another important class of ligands for ytterbium(III)-catalyzed asymmetric reactions are the C₂-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. These are readily prepared from chiral amino alcohols, allowing for a modular approach to ligand design where the steric and electronic properties can be fine-tuned. The rigid backbone of these ligands and the proximity of the chiral centers to the coordinating nitrogen atoms create a well-defined chiral pocket around the metal center. The synthesis typically involves the condensation of a dicarboxylic acid derivative (e.g., malononitrile) with a chiral amino alcohol, followed by cyclization.

Furthermore, chiral 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives have been employed to create chiral ytterbium(III) complexes. The axial chirality of the BINOL ligand can effectively influence the coordination sphere of the ytterbium ion, leading to high enantioselectivity in various reactions. The synthesis of these complexes generally involves the reaction of ytterbium triflate with the deprotonated BINOL ligand in an appropriate solvent.

The choice of ligand architecture is crucial for achieving high stereocontrol, as the ligand must effectively transmit its chiral information to the reacting substrates coordinated to the ytterbium center.

Enantioselective Transformations

The combination of ytterbium triflate with chiral ligands has enabled a range of highly enantioselective transformations, providing access to optically active molecules of significant interest.

Asymmetric Diels-Alder and Aza-Diels-Alder Reactions